molecular formula C9H5BrN2O B1610144 3-Amino-5-bromobenzofuran-2-carbonitrile CAS No. 636992-54-6

3-Amino-5-bromobenzofuran-2-carbonitrile

Cat. No.: B1610144
CAS No.: 636992-54-6
M. Wt: 237.05 g/mol
InChI Key: SPXNLNOWESZBOL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of bromine and a suitable catalyst to brominate benzofuran, followed by the reaction with cyanamide to introduce the nitrile group .

Industrial Production Methods

Industrial production methods for 3-Amino-5-bromobenzofuran-2-carbonitrile often involve large-scale bromination and nitrile introduction processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-bromobenzofuran-2-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Amino-5-bromobenzofuran-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-5-bromobenzofuran-2-carbonitrile is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. Its bromine atom and nitrile group make it a versatile intermediate for further chemical modifications and applications .

Properties

IUPAC Name

3-amino-5-bromo-1-benzofuran-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O/c10-5-1-2-7-6(3-5)9(12)8(4-11)13-7/h1-3H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPXNLNOWESZBOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=C(O2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60453513
Record name 3-AMINO-5-BROMO-2-CYANO-BENZOFURAN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60453513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

636992-54-6
Record name 3-AMINO-5-BROMO-2-CYANO-BENZOFURAN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60453513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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